2-Azetidinone, 4-(acetyloxy)-3-ethyl-
Description
2-Azetidinone, 4-(acetyloxy)-3-ethyl-, is a β-lactam derivative characterized by a four-membered azetidinone ring with a 3-ethyl substituent and a 4-acetoxy group. This compound serves as a critical intermediate in synthesizing carbapenem antibiotics, such as thienamycin and (+)-PS-5 . Its synthesis typically involves electrochemical oxidation of 4-carboxy-2-azetidinone via Kolbe-type electrolysis or [2+2] cycloaddition routes, ensuring high stereochemical control . The acetyloxy group enhances reactivity in ring-opening reactions, pivotal for β-lactam antibiotic activity, while the ethyl substituent contributes to lipophilicity, influencing pharmacokinetic properties .
Properties
CAS No. |
82290-86-6 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(3-ethyl-4-oxoazetidin-2-yl) acetate |
InChI |
InChI=1S/C7H11NO3/c1-3-5-6(10)8-7(5)11-4(2)9/h5,7H,3H2,1-2H3,(H,8,10) |
InChI Key |
VHOMYEKCMUWHJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(NC1=O)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Azetidinone Derivatives
Structural and Functional Group Variations
Key structural differences among azetidinone derivatives arise from substituents at the 3rd and 4th positions, which dictate reactivity, stability, and biological activity. Below is a comparative analysis:
Table 1: Comparative Analysis of Azetidinone Derivatives
Physicochemical Properties
- Lipophilicity : Ethyl and aryl groups (e.g., in 1-(4-methoxyphenyl)-4-phenyl derivatives) increase logP values, enhancing blood-brain barrier penetration. Acetyloxy groups reduce logP but improve water solubility .
- Reactivity : Acetyloxy derivatives undergo hydrolysis faster than silyl-protected or chloro-substituted analogues, impacting drug formulation .
Preparation Methods
Titanium Tetrachloride-Mediated Cyclization
The synthesis begins with the cyclization of N-p-methoxyphenyl-N-(acetyl)methyleneimine (Formula I) and (R)-3-tert-butyldimethylsilyloxy-sulfo-butyrate-S-2-pyridinyl ester (Formula II) in dichloromethane. Titanium tetrachloride (TiCl₄) serves as a Lewis acid catalyst, facilitating the formation of the β-lactam ring at -10°C to -20°C under nitrogen atmosphere. Triethylamine acts as a base to neutralize HCl generated during the reaction. This step yields (3S,4S)-3-[(1'R)-tert-butyldimethylsilyloxyethyl]-4-acetyl-1-p-methoxyphenyl-2-azetidinone (Formula III) with a reaction time of 5 hours at 0–5°C. The tert-butyldimethylsilyl (TBS) group protects the hydroxyl moiety, which is later deprotected to reveal the ethyl side chain.
Solvent and Temperature Optimization
Reactions conducted in chloroform at sub-zero temperatures minimize side reactions such as epimerization. The use of anhydrous conditions ensures the stability of TiCl₄, which is moisture-sensitive. Post-reaction workup involves washing with aqueous sodium bicarbonate to remove residual catalyst, followed by drying over sodium sulfate and solvent evaporation.
Oxidation of Acetyl to Acetoxyl Group
Peracetic Acid Oxidation with Phase Transfer Catalysis
The acetyl group at position 4 of the azetidinone ring is oxidized to acetoxyl using 20% peracetic acid in the presence of sodium phosphate (Na₃PO₄) and a quaternary ammonium phase transfer catalyst (e.g., tetraethylammonium bromide). The phase transfer catalyst enables efficient mixing of the organic and aqueous phases, accelerating the oxidation at 20–25°C. This step achieves a 77–79% yield of (3S,4S)-3-[(1'R)-tert-butyldimethylsilyloxyethyl]-4-acetoxyl-1-p-methoxyphenyl-2-azetidinone (Formula IV).
Table 1: Oxidation Conditions and Outcomes
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|
| Tetraethylammonium bromide | 20–25 | 4 | 79.7 | 99.1 |
| Tetramethyl ammonium chloride | 20–25 | 4 | 77.8 | 98.8 |
| 4-Butyl ammonium hydrogen sulfate | 20–25 | 4 | 77.9 | 98.9 |
Role of Sodium Phosphate
Na₃PO₄ buffers the reaction medium, preventing acid-catalyzed decomposition of the β-lactam ring. Its weak basicity neutralizes acetic acid generated during oxidation, maintaining a pH conducive to the stability of the azetidinone core.
Deprotection of tert-Butyldimethylsilyl Ether
Ozonolysis and Reductive Workup
The TBS-protected ethyl side chain is deprotected using ozonolysis in methanol at -10°C, followed by reductive cleavage with thiourea and sulfothiorine. This two-step process converts the silyl ether to a hydroxyl group, which is subsequently acetylated. The final product, (3R,4R)-3-[(1'R)-hydroxyethyl]-4-acetoxyl-2-azetidinone, is isolated via recrystallization from n-hexane, yielding white crystals with a melting point of 106–108°C.
Stereochemical Integrity
The (3R,4R) configuration is preserved throughout the synthesis due to the chiral auxiliary effect of the starting (R)-3-tert-butyldimethylsilyloxy-sulfo-butyrate. Optical rotation data confirmed enantiomeric excess >98%.
Enzymatic Hydrolysis for Side-Chain Modification (Comparative Approach)
Table 2: Enzymatic vs. Chemical Synthesis Parameters
| Parameter | Chemical Method | Enzymatic Method |
|---|---|---|
| Catalyst | TiCl₄, Phase transfer | Pig liver esterase |
| Temperature (°C) | -20 to 25 | 25 |
| Yield (%) | 77–79 | 84 |
| Environmental Impact | Moderate (organic solvents) | Low (aqueous buffer) |
Industrial Scalability and Environmental Considerations
Q & A
Basic: What synthetic strategies are effective for preparing 2-Azetidinone, 4-(acetyloxy)-3-ethyl-?
Answer:
The compound is typically synthesized via β-lactam ring formation. Key steps include:
- Staudinger Reaction : Cyclization of imines with ketenes, optimized for regioselectivity using chiral auxiliaries (e.g., tert-butyldimethylsilyl groups to protect hydroxyl intermediates) .
- Enantioselective Routes : Catalytic asymmetric methods, such as organocatalysis or transition-metal complexes, to control stereochemistry at C3 and C4 positions .
- Yield Optimization : Yields vary (50–80%) depending on protecting group strategies (e.g., silyl ethers for hydroxyl intermediates) and reaction conditions (e.g., anhydrous solvents, low temperatures) .
Basic: What analytical techniques are critical for structural validation and purity assessment?
Answer:
- NMR Spectroscopy : H and C NMR confirm the 2-azetidinone core, acetyloxy group (δ 2.1–2.3 ppm for methyl protons), and ethyl substituent (δ 1.2–1.4 ppm for CH3) .
- HPLC-MS : Quantifies purity (>95% required for pharmacological studies) and detects hydrolyzed byproducts (e.g., free hydroxyl groups from acetyloxy degradation) .
- X-ray Crystallography : Resolves stereochemistry, particularly for chiral centers at C3 and C4, critical for biological activity .
Advanced: How do reaction conditions influence stereochemical outcomes during synthesis?
Answer:
- Solvent Polarity : Polar aprotic solvents (e.g., THF, DMF) favor β-lactam ring closure with minimal racemization .
- Temperature Control : Low temperatures (–20°C to 0°C) stabilize intermediates, reducing epimerization at chiral centers .
- Catalytic Systems : Chiral Lewis acids (e.g., BINOL-Zn complexes) enhance enantiomeric excess (ee >90%) in asymmetric syntheses .
- Contradictions in Data : Discrepancies in reported ee values may arise from incomplete removal of protecting groups (e.g., silyl ethers) or hydrolysis during workup .
Advanced: How does the acetyloxy group impact the compound’s stability and reactivity?
Answer:
- Hydrolysis Sensitivity : The acetyloxy group undergoes hydrolysis under basic or aqueous conditions, forming a hydroxyl derivative. Stability studies recommend storage at –20°C in anhydrous DMSO .
- Reactivity in Drug Synthesis : The acetyloxy group serves as a prodrug moiety, enabling targeted release in vivo (e.g., esterase-mediated activation in cholesterol absorption inhibitors like Ezetimibe analogs) .
- Degradation Pathways : Accelerated stability testing (40°C/75% RH) reveals 10–15% degradation over 30 days, necessitating inert-atmosphere handling .
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